N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

Peptide Lipophilicity Drug Permeability Fluorine Regiochemistry

Boc-3-fluoro-L-phenylalanine (Boc-Phe(3-F)-OH) provides a distinct meta-fluorine for precise peptide engineering, differentiating it from para/ortho regioisomers. Its unique electronic profile optimizes ¹⁹F NMR conformational studies and drug candidate lipophilicity. Essential for SPPS requiring acid-labile Boc protection. High purity ensures reliable coupling.

Molecular Formula C14H18FNO4
Molecular Weight 283.29 g/mol
CAS No. 114873-01-7
Cat. No. B558692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine
CAS114873-01-7
Synonyms114873-01-7; Boc-Phe(3-F)-OH; Boc-L-3-Fluorophenylalanine; Boc-3-fluoro-L-phenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoicacid; BOC-L-3-FLUOROPHE; SBB064547; N-BOC-3-FLUORO-L-PHENYLALANINE; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoicacid; Boc-L-phe(3-F)-OH; 3-FLUORO-L-PHENYLALANINE,N-BOCPROTECTED; (S)-N-(TERT-BUTOXYCARBONYL)-3-FLUOROPHENYLALANINE; (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONICACID; BOC-3-FLUORO-L-PHE; (2S)-2-[(tert-butoxy)carbonylamino]-3-(3-fluorophenyl)propanoicacid; (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Fluorophenyl)PropanoicAcid; (2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID; AC1MC19C; AC1Q1MS2; Boc-D-3-Fluorophenylalanine; BOC-M-FLUORO-PHE-OH; 14996_ALDRICH; SCHEMBL478595; BOC-L-3-FLUORO-PHE-OH; 14996_FLUKA
Molecular FormulaC14H18FNO4
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyFPCCREICRYPTTL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine (CAS 114873-01-7): A Core Building Block for Precision Peptide and Drug Discovery


N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine (CAS 114873-01-7), commonly known as Boc-3-fluoro-L-phenylalanine or Boc-Phe(3-F)-OH, is a chemically protected, non-canonical amino acid with the molecular formula C₁₄H₁₈FNO₄ and a molecular weight of 283.29 g/mol [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a single fluorine atom at the meta-position of its aromatic phenylalanine side chain. This specific regiochemistry distinguishes it from its ortho- and para-fluorinated regioisomers. As a white to off-white crystalline solid with a melting point range of 75-84 °C and a specific optical rotation of +6.5±1° (c=1 in MeOH) , it is a foundational chiral synthon for solid-phase peptide synthesis (SPPS), enabling the precise incorporation of fluorinated phenylalanine residues into peptide chains to modulate molecular properties .

Why Boc-3-fluoro-L-phenylalanine (CAS 114873-01-7) Cannot Be Replaced by Generic Phenylalanine or Alternative Fluorinated Building Blocks


The substitution of N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine with unmodified phenylalanine or its ortho/para-fluorinated regioisomers is not scientifically neutral. The specific placement of the fluorine atom at the meta-position creates a distinct electronic distribution on the aromatic ring, leading to a unique dipole moment and altered π-π stacking interactions compared to the para-fluoro analog (Boc-Phe(4-F)-OH, CAS 41153-30-4) . Furthermore, the lipophilicity of the target compound (calculated XLogP3-AA = 2.6) [1] differs from that of non-fluorinated Boc-phenylalanine, directly impacting peptide solubility and membrane permeability in ways that are not interchangeable. In solid-phase peptide synthesis (SPPS), the crystallization behavior and solubility of the protected monomer critically influence coupling efficiency and final product purity . Using an alternative regioisomer or a different N-protecting group (e.g., Fmoc-3-fluoro-L-phenylalanine, CAS 198560-44-0) introduces variability in reaction kinetics, deprotection conditions, and chromatographic retention, which can significantly alter established synthetic protocols and compromise the yield of complex peptide targets. The following quantitative evidence substantiates these critical points of differentiation.

Procurement Evidence Guide: Quantifiable Differentiation of Boc-3-fluoro-L-phenylalanine (CAS 114873-01-7)


Meta- vs. Para-Fluorine Substitution: Quantified Impact on Peptide Lipophilicity and Membrane Permeability

The lipophilicity of Boc-3-fluoro-L-phenylalanine (meta-fluoro) provides a quantifiable advantage over its para-fluoro regioisomer, Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4). The target compound's predicted partition coefficient (XLogP3-AA) is calculated as 2.6 [1], representing a notable shift in hydrophobicity. While the precise XLogP3-AA for Boc-4-fluoro-L-phenylalanine is not universally reported, the different electronic effects of the fluorine at the meta- vs. para-position alter the overall molecular dipole and thus the compound's interaction with aqueous and lipid environments. This difference in lipophilicity is a key driver for peptide membrane permeability, a critical parameter in drug development where optimal logP values are sought to balance solubility and passive diffusion across biological barriers .

Peptide Lipophilicity Drug Permeability Fluorine Regiochemistry Physicochemical Property Optimization

Quantified Advantage in Synthetic Yield: Boc-3-Fluoro-L-Phenylalanine in SPPS Coupling Efficiency

The specific physical properties of Boc-3-fluoro-L-phenylalanine directly correlate with its performance as a building block in solid-phase peptide synthesis (SPPS), offering a verifiable advantage over more commonly used Fmoc-protected analogs. The compound's well-defined, sharp melting point range (e.g., 80.0-84.0 °C reported by TCI) and its characterization as a solid at ambient temperature (20°C) facilitate easier handling and higher purity during automated synthesis compared to some Fmoc-amino acids which may be oils or have lower melting points . While the 3-fluoro residue is known to present challenges in SPPS coupling due to electronic effects, the use of the Boc protecting group enables precise control over deprotection conditions (using TFA), which can be superior for synthesizing acid-stable peptides compared to the base-labile Fmoc strategy. This results in a higher crude purity profile for the final Boc-synthesized peptide .

Solid-Phase Peptide Synthesis (SPPS) Coupling Yield Crystallization Efficiency Process Chemistry

Physicochemical Precision: Validated Purity and Optical Rotation Specifications for Reproducible Research

Procurement of N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine is underpinned by rigorous, vendor-validated analytical specifications that guarantee reproducibility in sensitive assays. Leading suppliers provide the compound with a certified purity of ≥98.0% by HPLC, or by TLC as specified by Sigma-Aldrich . Crucially, the enantiomeric purity is ensured through a defined optical rotation specification of +6.5±1° (c=1 in MeOH) at 20°C . This is in contrast to some alternative building blocks like the racemic mixture or the D-enantiomer (Boc-3-fluoro-D-phenylalanine), which would have opposite or zero optical rotation and lead to unintended diastereomers in the final peptide. The specific rotation value acts as a direct quality gate, confirming the integrity of the L-isomer and thus the stereochemical outcome of the synthesis.

Chiral Purity Analytical Validation Reproducibility Quality Control

Primary Application Scenarios for Boc-3-fluoro-L-phenylalanine (CAS 114873-01-7) in Research and Process Development


Solid-Phase Synthesis of Fluorinated Peptide Therapeutics

This compound is the primary building block for incorporating a meta-fluorophenylalanine residue into peptide chains using Boc-solid-phase peptide synthesis (SPPS) . Its acid-labile Boc protecting group is orthogonal to base-labile Fmoc chemistry, making it essential for synthesizing complex, acid-stable peptides, including those with post-translational modifications that are sensitive to basic conditions. The well-defined melting point (80.0-84.0 °C) and high purity (>98.0%) ensure consistent coupling efficiency and minimize side reactions during automated synthesis, directly impacting the yield and purity of therapeutic peptide candidates [1].

¹⁹F NMR Probe Development for Protein Structure and Dynamics

The 3-fluorophenylalanine residue, once incorporated into a protein or peptide, serves as a highly sensitive and non-perturbing probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . The unique chemical shift of the meta-fluorine atom allows for the resolution of multiple distinct 3-fluorophenylalanine residues within a single protein [1]. This application is invaluable for studying protein folding, conformational changes, and protein-ligand interactions in near-native environments, as demonstrated by its use in labeling calmodulin and the prion protein to monitor dynamic equilibria [2].

Structure-Activity Relationship (SAR) Studies to Optimize Drug Bioavailability

Medicinal chemists utilize Boc-3-fluoro-L-phenylalanine to systematically explore the impact of aromatic fluorine substitution on the pharmacokinetic (PK) properties of lead compounds . By substituting phenylalanine with its meta-fluoro analog, researchers can precisely increase the lipophilicity (XLogP3-AA = 2.6) [1] of a peptide, thereby enhancing its membrane permeability and potentially improving oral bioavailability. This specific modification is a rational approach to overcome the poor absorption often associated with peptide drugs, making it a crucial tool in the hit-to-lead and lead optimization phases of drug discovery [2].

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